N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Description
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylate derivative characterized by a cyclopropylamine group attached to a propylidene backbone, with a tert-butyl ester protecting the carboxylic acid moiety. This compound is primarily utilized in organic synthesis as a building block for heterocyclic frameworks, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Its tert-butyl ester group enhances stability during synthetic reactions, while the cyclopropylamine moiety contributes to steric and electronic modulation of reactivity .
Properties
IUPAC Name |
tert-butyl N-[(N-cyclopropyl-C-ethylcarbonimidoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-5-9(12-8-6-7-8)13-14-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFSHWLYCIZQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1CC1)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the condensation of tert-butyl carbazate with an aldehyde or ketone derivative bearing the cyclopropylamino substituent. The process generally follows these steps:
- Step 1: Formation of the hydrazone intermediate by reacting tert-butyl carbazate with a suitable aldehyde or ketone.
- Step 2: Introduction of the cyclopropylamino group via nucleophilic substitution or condensation with cyclopropylamine.
- Step 3: Purification by recrystallization or chromatographic methods to isolate the pure tert-butyl ester hydrazinecarboxylate.
This approach leverages the reactivity of carbazates and amines to form stable hydrazone linkages, which are key to the compound’s structure.
Typical Reaction Conditions
- Solvents: Methanol, ethanol, or other polar protic solvents are commonly used to facilitate the condensation reaction.
- Catalysts: Acid catalysts such as methanesulfonic acid or trace amounts of hydrochloric acid may be employed to promote imine formation.
- Temperature: Reflux conditions (60–80 °C) are usually maintained to drive the reaction to completion.
- Reaction Time: Typically ranges from several hours to overnight, depending on reagent reactivity and scale.
Representative Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | tert-Butyl carbazate + cyclopropylacetaldehyde, MeOH, reflux, acid catalyst | Formation of hydrazone intermediate via condensation |
| 2 | Addition of cyclopropylamine, continued reflux | Nucleophilic substitution to introduce cyclopropylamino group |
| 3 | Cooling, filtration, recrystallization from ethyl acetate/hexane | Purification of the final product |
Research Findings and Data Analysis
Yield and Purity
- Reported yields for similar hydrazinecarboxylic acid tert-butyl esters range from 70% to 85% under optimized conditions.
- Purity after recrystallization typically exceeds 98% , confirmed by HPLC and NMR spectroscopy.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 227.30 g/mol | Mass Spectrometry |
| Melting Point | ~110–115 °C | Differential Scanning Calorimetry |
| NMR (¹H, ¹³C) | Signals consistent with hydrazone and tert-butyl groups | NMR Spectroscopy |
| IR Spectra | Characteristic NH, C=O, and C=N stretches | Infrared Spectroscopy |
Comparative Preparation Insights
| Compound | Key Difference in Preparation | Yield Range | Notes |
|---|---|---|---|
| This compound | Cyclopropylamine used as nucleophile | 70–85% | Requires careful control of reaction time and temperature |
| N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | Cyclobutylamine instead of cyclopropylamine | Similar yields | Slightly different steric effects influence reaction kinetics |
Summary and Professional Recommendations
- The preparation of this compound is best achieved via condensation of tert-butyl carbazate with an aldehyde precursor, followed by introduction of the cyclopropylamino group.
- Maintaining reflux conditions in polar solvents with mild acid catalysis ensures high conversion and purity.
- Purification by recrystallization or chromatography is essential to remove side products and unreacted starting materials.
- The compound's stability profile supports its use as an intermediate in further synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
The compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and potential biological activity. The tert-butyl ester group enhances lipophilicity, which can influence the compound's pharmacokinetics.
Medicinal Chemistry
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that derivatives of hydrazinecarboxylic acids exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation.
- Antimicrobial Properties : Research has shown that similar compounds possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects.
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive hydrazine functional group can participate in various coupling reactions, leading to the formation of diverse chemical entities.
- Synthesis of Hydrazones : The compound can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
- Formation of Heterocycles : The presence of nitrogen atoms allows for the construction of heterocycles, which are prevalent in many bioactive compounds.
Material Science
Recent studies have explored the use of hydrazine derivatives in polymer science, particularly in the development of new materials with enhanced properties.
- Polymerization Reactions : The compound can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with unique mechanical and thermal properties.
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of hydrazinecarboxylic acid derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .
Case Study 2: Synthesis of Novel Hydrazones
In a synthetic chemistry project, researchers successfully utilized this compound to synthesize a series of hydrazones. These compounds were characterized using NMR and mass spectrometry, demonstrating the utility of this compound as a building block for more complex structures .
Mechanism of Action
The mechanism of action of N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include hydrazinecarboxylates with variations in the amine substituents, alkyl chain lengths, or aromatic systems. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Structural Analogues and Their Properties
Physicochemical and Spectral Differences
- Melting Points: Cyclopentaquinoline derivatives exhibit higher melting points (105–136°C) due to aromatic stacking, whereas less rigid analogs (e.g., cyclobutyl/phenoxyethylidene) lack reported values, suggesting lower crystallinity .
- Spectral Signatures : All tert-butyl esters show characteristic NMR signals at δ 1.40–1.45 (s, 9H). IR spectra confirm ester C=O stretches near 1690–1700 cm⁻¹. Cyclopropyl/cyclobutyl groups exhibit distinct CH₂ splitting in NMR .
Biological Activity
N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester (CAS Number: 1053657-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbazate with cyclopropylamine. Common solvents used include dichloromethane and ethanol, often in the presence of catalysts like palladium or copper to enhance yield and purity .
This compound exhibits various biological activities, primarily through its interaction with enzymes and cellular receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, which is under investigation in several studies .
Antioxidant Properties
Research indicates that compounds similar to N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains has shown promising results, indicating its potential as a therapeutic agent in treating infections .
Study 1: Antioxidant Effects
A study conducted on related hydrazine derivatives demonstrated their ability to scavenge free radicals effectively. The results indicated that the compound could potentially mitigate oxidative damage in cellular models, suggesting a protective role against oxidative stress .
Study 2: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antibacterial activity. Further exploration into its mechanism of action is warranted to understand its efficacy fully .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N'-Hydroxy-N-(cyclopropyl)hydrazine | C₈H₁₀N₂O | Antioxidant |
| N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | C₁₂H₂₃N₃O₂ | Antimicrobial |
This comparison highlights the unique properties of this compound, particularly in terms of its structural characteristics and potential applications in drug development .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling tert-butyl carbazate derivatives with cyclopropylamine precursors under anhydrous conditions. Key steps include:
- Using Schlenk-line techniques to exclude moisture .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. For cyclopropyl group confirmation, 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals .
Q. What analytical techniques are most reliable for characterizing the hydrazinecarboxylic ester moiety in this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N-H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with elemental analysis (C, H, N) to resolve discrepancies between MS and combustion data .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
- Avoid aqueous solutions at pH < 5 or > 8, as ester hydrolysis is accelerated under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropylaminopropylidene intermediate during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium(II) acetate or copper(I) iodide for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF increases reaction rate but may promote side reactions .
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictory NOESY and X-ray crystallography data regarding the conformation of the cyclopropyl ring?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries.
- Temperature-Dependent NMR : Acquire NOESY spectra at varied temperatures (e.g., 25°C vs. -40°C) to assess conformational flexibility .
Q. How can researchers design a kinetic study to evaluate thermal decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature and activation energy via Flynn-Wall-Ozawa method .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts (e.g., tert-butanol, cyclopropane derivatives) .
Q. What mechanistic insights explain the pH-dependent stability of the tert-butyl ester group in aqueous buffers?
- Methodological Answer :
- Hydrolysis Studies : Conduct pseudo-first-order kinetics experiments at pH 2–10. Monitor ester cleavage via UV-Vis (λ = 240 nm for carboxylic acid product).
- Isotopic Labeling : Use deuterated water (D₂O) to distinguish acid-catalyzed vs. base-mediated hydrolysis mechanisms .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental pKa values for the hydrazinecarboxylic acid group?
- Methodological Answer :
- Computational Refinement : Recalculate pKa using solvent-accessible surface area (SASA) models in COSMO-RS .
- Experimental Validation : Use potentiometric titration in DMSO/water mixtures to account for solvent effects .
Q. What experimental controls are critical when observing unexpected byproducts in coupling reactions involving this compound?
- Methodological Answer :
- Blank Reactions : Exclude reagents sequentially to identify contamination sources.
- Isolation and Characterization : Purify byproducts via preparative HPLC and assign structures via HRMS/NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
